molecular formula C7H11NO B8228913 2-(1-Bicyclo[1.1.1]pentanyl)acetamide

2-(1-Bicyclo[1.1.1]pentanyl)acetamide

Cat. No.: B8228913
M. Wt: 125.17 g/mol
InChI Key: SQZFBLUCKSNRSQ-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[1.1.1]pentanyl)acetamide is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is characterized by a bicyclo[111]pentane core structure, which is known for its unique three-dimensional shape and strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide typically involves the reaction of bicyclo[1.1.1]pentane derivatives with acetamide precursors. One common method includes the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to introduce the acetamide functional group. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[1.1.1]pentanyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(1-Bicyclo[1.1.1]pentanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying strained ring systems.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its ability to mimic certain bioactive molecules.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s strained ring system and unique three-dimensional shape allow it to fit into binding sites of enzymes and receptors, potentially modulating their activity. This makes it a promising candidate for drug development, as it can interact with biological targets in ways that traditional flat molecules cannot .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the bicyclo[1.1.1]pentane core and the acetamide functional group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZFBLUCKSNRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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